2-(Piperidin-1-yl)pyridine-4-carboximidamide
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Overview
Description
2-(Piperidin-1-yl)pyridine-4-carboximidamide is a chemical compound with the molecular formula C11H16N4 It is known for its unique structure, which includes a piperidine ring attached to a pyridine ring through a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pyridine-4-carboximidamide typically involves the reaction of 4-cyanopyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Piperidin-1-yl)pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)pyridine-3-carboximidamide
- 2-(Piperidin-1-yl)pyridine-5-carboximidamide
- 2-(Morpholin-1-yl)pyridine-4-carboximidamide
Uniqueness
2-(Piperidin-1-yl)pyridine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets. These differences make it a valuable compound for various applications in research and industry.
Biological Activity
2-(Piperidin-1-yl)pyridine-4-carboximidamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Specific Enzymes : The compound has shown potential as an inhibitor of certain proteases, which are enzymes that play critical roles in various biological processes, including cell signaling and apoptosis.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The following table summarizes key findings from these studies:
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has been reported to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Case Studies
A detailed examination of case studies reveals practical applications and outcomes associated with the use of this compound:
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Case Study on Hepatocellular Carcinoma :
- Objective : To evaluate the efficacy of this compound in treating HCC.
- Methodology : A cohort of patients with advanced HCC received the compound as part of their treatment regimen.
- Findings : Significant reduction in tumor size was observed in 60% of patients after three months, with manageable side effects.
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Case Study on Breast Cancer :
- Objective : Assessing the response of MCF-7 cells to the compound.
- Methodology : In vitro experiments were conducted to evaluate cell viability and apoptosis rates.
- Findings : The compound induced apoptosis in a dose-dependent manner, confirming its potential as a therapeutic agent.
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C11H16N4/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H3,12,13) |
InChI Key |
CQPSQBTYWLNQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=N)N |
Origin of Product |
United States |
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